molecular formula C7H3Cl3O2 B1293564 3,4,5-Trichlorobenzoic acid CAS No. 51-39-8

3,4,5-Trichlorobenzoic acid

Cat. No. B1293564
CAS RN: 51-39-8
M. Wt: 225.5 g/mol
InChI Key: ICUICNRYLHKQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the aromatic ring. This compound is of interest due to its potential applications in various chemical syntheses and its role in the formation of metal-organic frameworks.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can be complex, involving multiple steps and specific conditions to achieve the desired substitution pattern. For instance, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid, a related compound, involves a sequence of nitration, selective reduction, diazotisation, and chlorination to achieve the final product . Although not directly about 3,4,5-trichlorobenzoic acid, this process highlights the typical synthetic routes that might be adapted for its synthesis. Similarly, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine through chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis suggests a multi-step approach that could be relevant for synthesizing 3,4,5-trichlorobenzoic acid .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine atoms attached to the aromatic ring, which can influence the overall geometry and electronic distribution of the molecule. In the case of 3,4,5-trichlorobenzoic acid, the three chlorine atoms would create a distinct electronic environment that could affect its reactivity and interactions with other molecules. The study of polymorphism in 1,3,5-triaroylbenzenes, although not directly related, provides insight into how chlorine substitutions can affect molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates or catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, a compound with a similar degree of chlorination, has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that 3,4,5-trichlorobenzoic acid could also have catalytic properties or serve as a reactive intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the presence and position of chlorine atoms. These properties include solubility, melting point, and reactivity, which are important for their practical applications. The study of polymorphism in 1,3,5-triaroylbenzenes provides an example of how structural variations can lead to different physical properties, such as melting points and solubility . Although not directly about 3,4,5-trichlorobenzoic acid, this research can provide a comparative basis for understanding how chlorine substitutions might affect the physical properties of chlorinated aromatic compounds.

Scientific Research Applications

Methods of Application

The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .

Results or Outcomes

1. Organic Photovoltaics

Methods of Application

The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .

Results or Outcomes

1. Organic Photovoltaics

Methods of Application

The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .

Safety And Hazards

3,4,5-Trichlorobenzoic acid may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Future Directions

3,4,5-Trichlorobenzoic acid has been used in the field of organic photovoltaics, contributing significantly to the high-throughput production of OPVs by streamlining the AIL processing . The in situ self-assembly of 3,4,5-Trichlorobenzoic acid eliminates the need for separate solution processing, thermal evaporation, or thermal annealing . This could potentially lead to more energy-efficient and streamlined processing in the future .

properties

IUPAC Name

3,4,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUICNRYLHKQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075333
Record name 3,4,5-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorobenzoic acid

CAS RN

51-39-8
Record name 3,4,5-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4,5-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichlorobenzoic acid
Reactant of Route 3
3,4,5-Trichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3,4,5-Trichlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3,4,5-Trichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3,4,5-Trichlorobenzoic acid

Citations

For This Compound
38
Citations
C Swithenbank, PJ McNulty… - Journal of Agricultural and …, 1971 - ACS Publications
MATERIALS AND METHODS Chemical Preparation. Benzamides of 1, 1-dimethy 1-2-propynylamine and variously substituted benzoicacids (1 to 18) were prepared via the Schotten-…
Number of citations: 63 pubs.acs.org
DV Trukhin, NY Adonin, VF Starichenko - Russian journal of organic …, 2002 - Springer
Partially chlorinated benzoic and phthalic acids, among them 3, 4, 5-trichlorobenzoic acid and 4, 5-dichlorophthalic acid, are used in the synthesis of phthalocyanine dyes and polymers […
Number of citations: 4 link.springer.com
T Nagaoka, J Tanaka, K Kouno, T Ando - Plant Nutrition: Food security and …, 2001 - Springer
Degradation of four chlorinated aromatic acids, ie 3,4-dichlorophenlyacetic acid (3,4-DCP), 3,4-dichlorobenzoic acid (3,4-DCB), 3,4,5-trichlorophenylacetic acid (3,4,5-TCP) and 3,4,5-…
Number of citations: 3 link.springer.com
T Nagaoka, S Yoshida, H Tanaka, K Kouno… - Plant Nutrition for …, 1997 - Springer
Water extracts (20 g/l) of the compost produced from activated sludge and coffee residue were found to selectively inhibit seed germination of some legumes, especially white clover (…
Number of citations: 0 link.springer.com
T Nagaoka, K Umezu, K Kouno, S Yoshida… - Plant growth …, 1996 - Springer
Water extracts of the compost produced from activated sludge and coffee residue were found to be selectively inhibitory to seed germination of some legumes. Germination rate of white …
Number of citations: 22 link.springer.com
T Nagaoka, J Tanaka, K Kouno, S Yoshida… - Soil Science and …, 2001 - Taylor & Francis
Abstract Changes in the concentrations of selective legume-seed germination inhibitors in raw and composted sewage sludge were analyzed to clarify their generation process. Their …
Number of citations: 1 www.tandfonline.com
DE Moreland, KL Hill - Weeds, 1962 - cambridge.org
The effect of 4,6-dinitro-o-sec-butylphenol(DNBP) and several phenylureas, s-triazines, chlorinated phenoxyacetic acids and chlorinated benzoic acids on the photolytic activity (Hill …
Number of citations: 152 www.cambridge.org
JS Lowe - Biochemical Pharmacology, 1960 - Elsevier
… l*C-Ethyl iodide was converted to the 3:4:5-trichlorobenzoic acid salt of ethylisothiourea (activity 225 PC/g. salt) from which W-ethyl mercaptan was generated by treatment with alkali. …
Number of citations: 6 www.sciencedirect.com
I Kamei, S Sonoki, K Haraguchi, R Kondo - Applied microbiology and …, 2006 - Springer
Toxic coplanar polychlorinated biphenyls (Co-PCBs) were used as substrates for a degradation experiment with white-rot fungus, Phlebia brevispora TMIC33929, which is capable of …
Number of citations: 98 link.springer.com
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… 3 : 4 : 5-Trichlorobenzoic acid crystallises from dilute alcohol in white needles melting at … than 162O was obtained, whereas 3 : 4 : 5-trichlorobenzoic acid melts at 203O, so that it is …
Number of citations: 6 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.